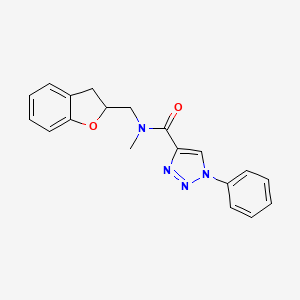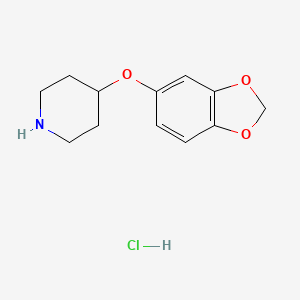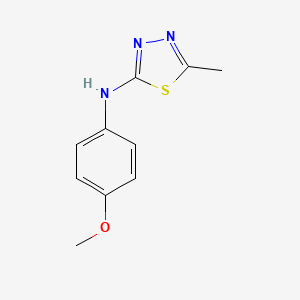![molecular formula C21H33N3O2S B5372840 1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5372840.png)
1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine, also known as L-745,870, is a compound that has been extensively studied for its potential use in treating various neurological disorders. In
作用機序
1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine is a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood and cognition. By blocking the activity of this receptor, this compound is thought to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine in lab experiments is its high degree of selectivity for the dopamine D4 receptor, which allows for more precise manipulation of this receptor. Additionally, its ability to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine, makes it a useful tool for studying the complex interactions between different neurotransmitter systems in the brain. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in order to maintain a stable level of the compound in the brain.
将来の方向性
There are a number of future directions for research on 1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the precise mechanisms by which this compound modulates neurotransmitter activity in the brain, which may lead to the development of more selective and effective drugs for the treatment of neurological disorders. Finally, the development of more stable analogs of this compound may improve its utility as a research tool in the study of neurotransmitter systems in the brain.
合成法
The synthesis of 1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(2-bromoethyl)-4-(4-methoxyphenyl)piperazine with isopropylthiol in the presence of a base, followed by acetylation with acetic anhydride and deprotection with hydrochloric acid. This method yields a pure compound with a high degree of purity and is suitable for large-scale production.
科学的研究の応用
1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been found to improve cognitive function in rats. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-propan-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2S/c1-17(2)27-16-21(25)24-10-4-5-19(15-24)23-13-11-22(12-14-23)18-6-8-20(26-3)9-7-18/h6-9,17,19H,4-5,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUUFJAKBOKDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S*,5R*)-1-(3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372778.png)

![4-(hydroxymethyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5372802.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5372803.png)
![N-(3-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5372818.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide](/img/structure/B5372822.png)
![4-ethyl-2-methyl-5-{[1-(3-pyrazin-2-ylpropanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372830.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5372833.png)
![(3aR*,5R*,6S*,7aS*)-2-[3-(2-furyl)-3-phenylpropanoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5372843.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5372844.png)


![N-[1-(3,4-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5372866.png)